molecular formula C22H23N5O2 B2479964 2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 371116-80-2

2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2479964
CAS No.: 371116-80-2
M. Wt: 389.459
InChI Key: JDNKGFPHXFUUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Mechanism of Action

Target of Action

The primary target of 2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is the Eph Tyrosine Kinase . This kinase plays a crucial role in many cellular processes, including cell adhesion, migration, and proliferation.

Mode of Action

The compound acts as a Type I1/2 and II Eph Tyrosine Kinase inhibitor . It binds to the kinase domain of the Eph receptor, leading to the displacement of the Phe side chain of the DFG motif . This interaction inhibits the kinase activity, thereby preventing the downstream signaling events.

Biochemical Pathways

By inhibiting the Eph Tyrosine Kinase, the compound disrupts the Eph-ephrin signaling pathway . This pathway is involved in various cellular processes, including cell adhesion, migration, and proliferation. The inhibition of this pathway can lead to changes in these processes.

Result of Action

The inhibition of the Eph Tyrosine Kinase by the compound can lead to changes in cell adhesion, migration, and proliferation . These changes at the molecular and cellular level can have various effects, depending on the specific cellular context.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of functional groups in 2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-2-29-14-8-13-24-22(28)18-19-21(26-17-12-7-6-11-16(17)25-19)27(20(18)23)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14,23H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNKGFPHXFUUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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